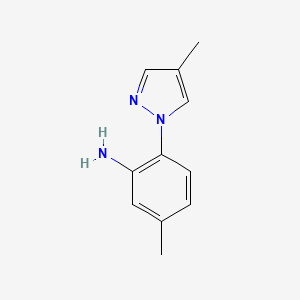

5-metil-2-(4-metil-1H-pirazol-1-il)anilina

Descripción general

Descripción

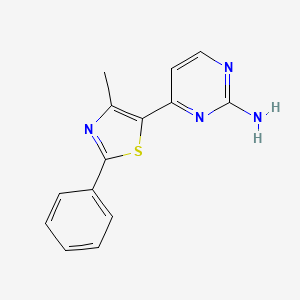

“5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline” is a chemical compound with the CAS Number: 1184546-75-5 . It has a molecular weight of 187.24 . The IUPAC name for this compound is 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline .

Molecular Structure Analysis

The InChI code for “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline” is 1S/C11H13N3/c1-8-3-4-11(10(12)5-8)14-7-9(2)6-13-14/h3-7H,12H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Aplicaciones Científicas De Investigación

Síntesis Orgánica

Este compuesto se utiliza en la síntesis orgánica, particularmente en la preparación de ligandos de tris(pirazolyl)metano (Tpm) . Estos ligandos son valiosos para crear moléculas complejas debido a su capacidad para unirse a varios metales, que pueden utilizarse en catálisis y química biomédica. Por ejemplo, los ligandos Tpm se han explorado por su potencial en el tratamiento del cáncer de colon .

Actividades Antileishmaniales y Antimaláricas

Los compuestos que contienen pirazol, como la 5-metil-2-(4-metil-1H-pirazol-1-il)anilina, han mostrado prometedoras actividades antileishmaniales y antimaláricas . Han sido sintetizados y probados contra Leishmania aethiopica y Plasmodium berghei, y algunos derivados han mostrado un potencial significativo como farmacóforos para desarrollar nuevos tratamientos para estas enfermedades .

Eficiencia de Ligando en Complejos Metálicos

El compuesto sirve como un ligando que puede mejorar la eficiencia de los complejos metálicos en diversas reacciones químicas. Esto es particularmente relevante en el campo de la catálisis, donde la capacidad del compuesto para formar complejos estables con metales puede mejorar las propiedades catalíticas de estos metales .

Cristalografía y Polimorfismo

En cristalografía, la this compound se utiliza para estudiar el polimorfismo, que es la aparición de diferentes formas cristalinas . Esta investigación es crucial para comprender las propiedades físicas de los materiales y puede conducir al desarrollo de nuevos materiales con características deseadas.

Cálculos de Teoría del Funcional de Densidad (DFT)

El compuesto también se utiliza en química computacional, específicamente en cálculos DFT, para predecir la energética de las estructuras moleculares . Estos cálculos son esenciales para comprender la estabilidad y la reactividad de las moléculas, lo que tiene implicaciones en la ciencia de los materiales y el diseño de fármacos.

Efectos Farmacológicos

Por último, los derivados de pirazol son conocidos por sus diversos efectos farmacológicos, incluidos los antiinflamatorios, analgésicos, vasodilatadores, antidepresivos y citoprotectores . También se investigan por su potencial en el tratamiento del cáncer y la lucha contra la obesidad.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Direcciones Futuras

While specific future directions for “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline” are not available in the retrieved data, pyrazole-containing compounds have received attention for the development of new pesticides in recent years due to their various biological activities, high selectivities, and low toxicities .

Mecanismo De Acción

Target of Action

It’s worth noting that pyrazole-bearing compounds, which include 5-methyl-2-(4-methyl-1h-pyrazol-1-yl)aniline, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s known that pyrazole-bearing compounds interact with their targets to exert their effects

Biochemical Pathways

It’s known that pyrazole-bearing compounds can have a significant impact on various biochemical pathways

Result of Action

It’s known that pyrazole-bearing compounds can have significant biological effects

Análisis Bioquímico

Biochemical Properties

5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the proliferation of cancer cells by altering the expression of specific genes involved in cell cycle regulation . Additionally, it has been reported to impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound has been shown to inhibit certain kinases, which play a critical role in signal transduction pathways . This inhibition can lead to downstream effects on gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity becomes apparent.

Metabolic Pathways

5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can undergo various metabolic transformations, including oxidation and conjugation, which affect its bioavailability and activity. These metabolic pathways can also influence the levels of metabolites within the cell, potentially leading to changes in cellular function .

Transport and Distribution

The transport and distribution of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For example, the compound may be actively transported into cells by specific membrane transporters, influencing its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy. For instance, if the compound is localized to the mitochondria, it may influence mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

5-methyl-2-(4-methylpyrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-3-4-11(10(12)5-8)14-7-9(2)6-13-14/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXHMUPTSIFQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(C=N2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

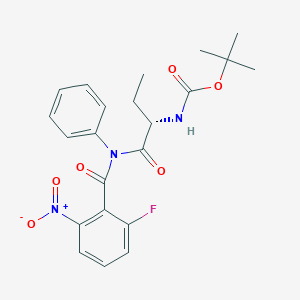

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B1453534.png)

![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)

![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1453557.png)